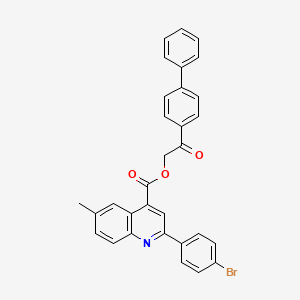
2-(Biphenyl-4-yl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(4-BROMOPHENYL)-6-METHYLQUINOLINE-4-CARBOXYLATE is a complex organic compound that features a biphenyl group, a bromophenyl group, and a quinoline carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(4-BROMOPHENYL)-6-METHYLQUINOLINE-4-CARBOXYLATE typically involves multiple steps, including the formation of the biphenyl and bromophenyl intermediates, followed by their coupling with the quinoline carboxylate. One common method involves the Suzuki cross-coupling reaction, where a boronic acid derivative of biphenyl is reacted with a bromophenyl derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(4-BROMOPHENYL)-6-METHYLQUINOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of quinoline carboxylic acids.
Reduction: Formation of biphenyl and quinoline derivatives.
Substitution: Formation of substituted quinoline and biphenyl derivatives.
Scientific Research Applications
2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(4-BROMOPHENYL)-6-METHYLQUINOLINE-4-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(4-BROMOPHENYL)-6-METHYLQUINOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to intercalate into DNA, disrupting the replication process and leading to cell death. The compound may also inhibit certain enzymes involved in cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromobiphenyl: A simpler analog that lacks the quinoline carboxylate moiety.
4,4’-Dibromobiphenyl: Contains two bromine atoms and is used in similar applications.
2-(4-Bromophenyl)acetic acid: Another bromophenyl derivative with different functional groups.
Uniqueness
2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(4-BROMOPHENYL)-6-METHYLQUINOLINE-4-CARBOXYLATE is unique due to its combination of biphenyl, bromophenyl, and quinoline carboxylate groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C31H22BrNO3 |
|---|---|
Molecular Weight |
536.4 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C31H22BrNO3/c1-20-7-16-28-26(17-20)27(18-29(33-28)23-12-14-25(32)15-13-23)31(35)36-19-30(34)24-10-8-22(9-11-24)21-5-3-2-4-6-21/h2-18H,19H2,1H3 |
InChI Key |
NRNWIWJWNCWDHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















